

Validating the Structure of 3-Butoxyaniline: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-butoxyaniline

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This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for the validation of the **3-butoxyaniline** structure. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral characteristics of **3-butoxyaniline**, supported by experimental data from analogous structures. By comparing the predicted spectral data of **3-butoxyaniline** with the experimental data of aniline and butyl phenyl ether, we can confidently establish a framework for its structural confirmation.

Predicted and Comparative NMR Spectral Data

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the electronic environment of atomic nuclei. In aromatic systems such as substituted anilines, the nature and position of substituents dramatically influence the spectral output. The following tables summarize the experimental ^1H and ^{13}C NMR data for aniline and butyl phenyl ether, which serve as foundational comparators. Alongside these, predicted values for **3-butoxyaniline** are presented, derived from the additive effects of the amino and butoxy substituents on the benzene ring.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Compound	Proton	Predicted/Experimental Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Butoxyaniline	H-2	~6.8 - 7.0	d	~2.0
H-4	~6.2 - 6.4	dd	~8.0, 2.0	
H-5	~7.0 - 7.2	t	~8.0	
H-6	~6.3 - 6.5	dd	~8.0, 2.0	
-NH ₂	~3.6 (broad s)	s	-	
-OCH ₂ -	~3.9	t	6.5	
-CH ₂ -	~1.7 - 1.8	m	-	
-CH ₂ -	~1.4 - 1.5	m	-	
-CH ₃	~0.9 - 1.0	t	7.4	
Aniline[1]	H-2, H-6	6.66	d	7.5
H-3, H-5	7.14	t	7.6	
H-4	6.74	t	7.2	
-NH ₂	3.53 (broad s)	s	-	
Butyl Phenyl Ether[2]	H-2, H-6	6.88	d	-
H-3, H-5	7.27	t	-	
H-4	6.92	t	-	
-OCH ₂ -	3.94	t	6.5	
-CH ₂ -	1.76	m	-	
-CH ₂ -	1.49	m	-	
-CH ₃	0.96	t	7.4	

Note: Predicted values for **3-butoxyaniline** are estimations based on substituent effects observed in analogous compounds.

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, CDCl_3)

Compound	Carbon	Predicted/Experimental Chemical Shift (ppm)
3-Butoxyaniline	C-1	~147.0
C-2	~107.0	
C-3	~160.0	
C-4	~102.0	
C-5	~130.0	
C-6	~108.0	
-OCH ₂ -	~68.0	
-CH ₂ -	~31.0	
-CH ₂ -	~19.0	
-CH ₃	~14.0	
Aniline[3][4]	C-1	146.7
C-2, C-6	115.2	
C-3, C-5	129.3	
C-4	118.6	
Butyl Phenyl Ether[2]	C-1	159.2
C-2, C-6	114.4	
C-3, C-5	129.4	
C-4	120.8	
-OCH ₂ -	67.7	
-CH ₂ -	31.4	
-CH ₂ -	19.3	
-CH ₃	13.9	

Note: Predicted values for **3-butoxyaniline** are estimations based on substituent effects observed in analogous compounds.

Experimental Protocols

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for aromatic amines is provided below.

Sample Preparation:

- Weigh 10-20 mg of the solid **3-butoxyaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.[\[5\]](#)
- Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.[\[5\]](#)

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz NMR Spectrometer[\[5\]](#)
- Solvent: CDCl_3 [\[5\]](#)
- Temperature: 298 K[\[5\]](#)
- Pulse Program: Standard single-pulse (zg30)[\[5\]](#)
- Number of Scans: 16-32[\[5\]](#)
- Relaxation Delay: 1.0 s[\[5\]](#)
- Spectral Width: -2 to 12 ppm[\[5\]](#)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[\[5\]](#)

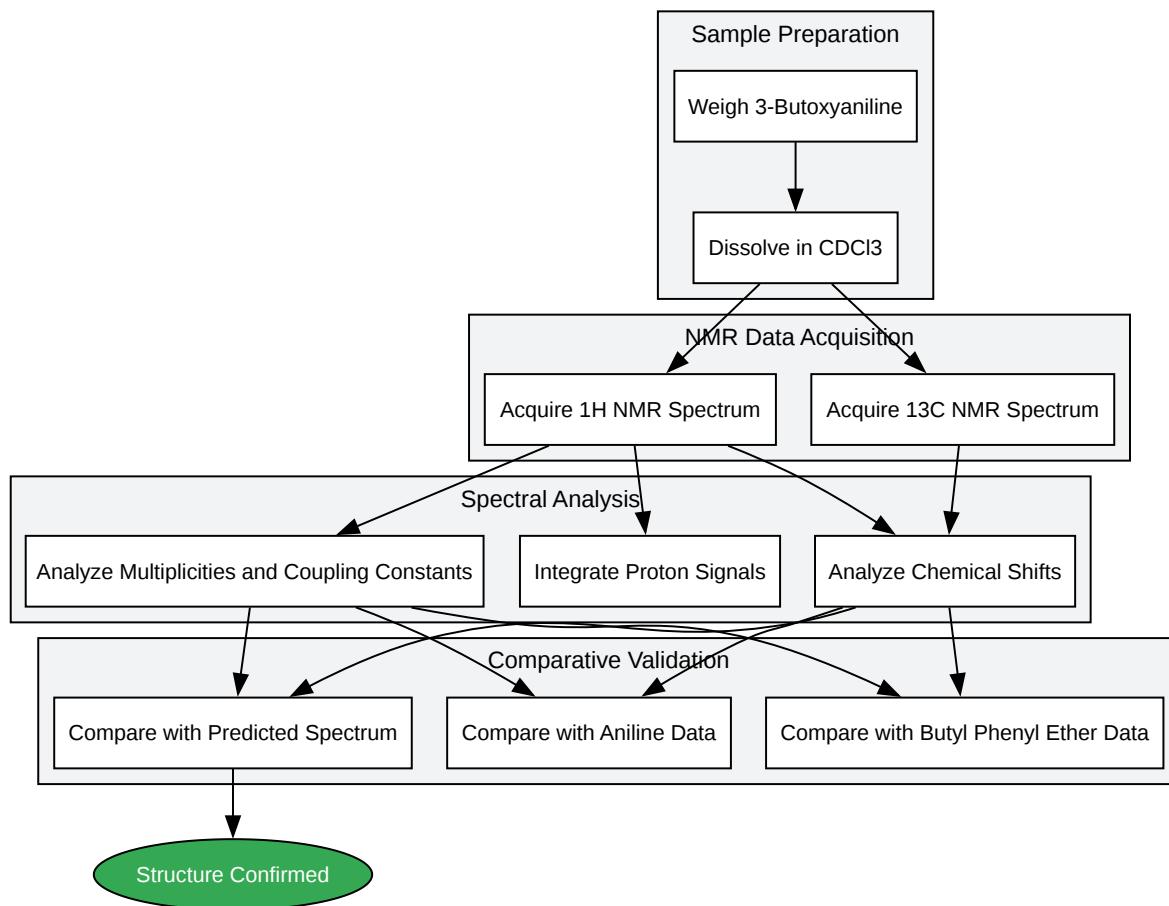
^{13}C NMR Spectroscopy:

- Spectrometer: 100 MHz NMR Spectrometer, proton-decoupled

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse with proton decoupling
- Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 220 ppm
- Reference: CDCl_3 at 77.16 ppm.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the validation of the **3-butoxyaniline** structure using NMR spectroscopy.

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Caption: Workflow for **3-butoxyaniline** structure validation by NMR.

Discussion

The predicted ^1H NMR spectrum of **3-butoxyaniline** is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the butoxy group. The aromatic region will be more complex than that of aniline or butyl phenyl ether due to the lower symmetry of the molecule. The electron-donating effects of both the amino and butoxy groups will shield the

aromatic protons, causing them to appear at a relatively high field (lower ppm). The characteristic triplet-multiplet-multiplet-triplet pattern of the butyl chain will be readily identifiable.

In the ^{13}C NMR spectrum, the carbon atoms of the benzene ring will exhibit chemical shifts influenced by both substituents. The carbon attached to the oxygen of the butoxy group (C-3) and the carbon attached to the nitrogen of the amino group (C-1) are expected to be the most downfield-shifted among the aromatic carbons due to the electronegativity of the heteroatoms. The remaining aromatic carbons will be shielded relative to benzene. The four distinct signals for the butyl group carbons will also be present in their expected regions.

By comparing the experimentally obtained spectra of a synthesized sample of **3-butoxyaniline** with the predicted values and the data from the comparative compounds, a definitive structural confirmation can be achieved. Any significant deviation from the expected spectra would warrant further investigation.

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